molecular formula C16H20N4O2 B1407396 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid CAS No. 1638612-87-9

1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid

Cat. No.: B1407396
CAS No.: 1638612-87-9
M. Wt: 300.36 g/mol
InChI Key: YDWOOJLEZCVIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid represents a versatile and synthetically accessible chemical scaffold for the development of novel kinase inhibitors. This tetrahydropyrazinoindazole core structure is of significant interest in medicinal chemistry, particularly for targeting protein kinases involved in proliferative and inflammatory diseases. The molecule's structure, featuring a piperidine carboxylic acid moiety, allows for extensive derivatization to optimize binding affinity and selectivity. Research indicates that analogs based on this scaffold exhibit potent inhibitory activity against a range of kinases, including PIM kinases [1] and others implicated in cancer cell survival and proliferation. The primary research value of this compound lies in its use as a key intermediate for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. By functionalizing the carboxylic acid group, researchers can generate diverse amide, ester, or other derivatives to probe the ATP-binding pockets of various kinase targets. Its mechanism of action, when developed into active inhibitors, typically involves competitive binding at the kinase's ATP-binding site, thereby preventing phosphorylation and subsequent downstream signaling. Ongoing investigations focus on leveraging this scaffold to discover new therapeutic agents for oncology [2] and immunology, making it a valuable tool for probing complex intracellular signaling pathways and validating new drug targets.

Properties

IUPAC Name

1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(22)11-5-8-19(9-6-11)15-14-12-3-1-2-4-13(12)18-20(14)10-7-17-15/h7,10-11H,1-6,8-9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWOOJLEZCVIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCC(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134917
Record name 4-Piperidinecarboxylic acid, 1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-87-9
Record name 4-Piperidinecarboxylic acid, 1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ugi Reaction and Cascade Cyclization

Recent studies have demonstrated that Ugi-type multicomponent reactions (MCRs) serve as versatile platforms for constructing complex heterocycles, including pyrazino and indazole derivatives. A typical approach involves:

  • Step A: Formation of a Ugi adduct by reacting an indazole-3-carboxylic acid derivative with an aldehyde, amine, and isocyanide in a suitable solvent such as trifluoroethanol (TFE) or ethanol.
  • Step B: Intramolecular cyclization facilitated by conditions such as microwave irradiation or thermal heating, leading to fused heterocyclic frameworks.

This method benefits from high functional group tolerance, operational simplicity, and the absence of catalysts, aligning with green chemistry principles.

Catalyst-Free Post-Ugi Cascade for Pyrazine Formation

A notable advancement involves a catalyst-free, one-pot post-Ugi cascade reaction that enables the synthesis of densely substituted pyrazole-pyrazines, which are precursors or intermediates for the target compound.

  • Reaction Conditions: The cascade proceeds via an intramolecular N2-arylation of pyrazoles with allenes at the C-β position of the triple bond, under mild conditions without catalysts.
  • Reaction Time: Typically completed within 7 hours on a gram scale.
  • Yield: Yields range from 55% to 68%, with high tolerance for various functional groups.

This methodology, as detailed in recent research, is particularly significant because it simplifies the synthesis by avoiding catalysts and harsh conditions, making it suitable for large-scale production.

Synthesis of Indazole Derivatives

The synthesis of indazole derivatives, which are key intermediates, involves:

  • Step 1: Formation of indazole-3-carboxylic acid via condensation of suitable hydrazines with ortho-nitroaryl compounds, followed by reduction.
  • Step 2: Functionalization at the 7,8,9,10-positions through selective alkylation or cyclization reactions, often under microwave irradiation or reflux conditions.

Construction of the Piperidine Carboxylic Acid Moiety

The piperidine-4-carboxylic acid fragment is typically synthesized via:

  • Step 1: Cyclization of suitable amino alcohols or amino acids under acidic or basic conditions.
  • Step 2: Functionalization of the piperidine ring at the 4-position with carboxylic acid groups through oxidation or amidation reactions.

Final Coupling and Fused Ring Formation

The final step involves coupling the heterocyclic core with the piperidine-4-carboxylic acid fragment, often using amidation or esterification reactions under mild conditions, to afford the target compound.

Data Tables Summarizing Preparation Conditions

Step Starting Materials Reaction Conditions Key Features Yield (%) References
1 Indazole-3-carboxylic acid + aldehyde + amine + isocyanide TFE or ethanol, room temperature or microwave Multicomponent, catalyst-free 55-68 ,
2 Pyrazole-pyrazine intermediates Intramolecular N2-arylation, 110°C, no catalyst Cascade, intramolecular cyclization 55-68
3 Hydrazine hydrate + indazole derivative Reflux in ethanol, pH adjustment Cyclization to indazole core Variable
4 Piperidine-4-carboxylic acid precursor Cyclization under reflux or microwave Ring closure Variable
5 Final coupling of heterocycle and piperidine acid Amidation or esterification, mild heating Final compound formation Variable ,

Research Findings and Optimization Strategies

Chemical Reactions Analysis

1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Piperidine Modifications

1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic Acid
  • Structural Difference : Carboxylic acid at the 3-position of piperidine instead of 3.
  • Implications: Altered spatial orientation of the carboxylic acid may affect binding interactions.
N-(3-Isopropoxypropyl)-1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide
  • Structural Difference : Carboxylic acid replaced by a carboxamide group.
  • The isopropoxypropyl chain adds hydrophobicity, which may improve bioavailability but reduce aqueous solubility .
1-(4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
  • Structural Difference : Piperidine-4-carboxylic acid replaced by a sulfonylpiperazine group linked to dimethylimidazole.
  • Implications : The sulfonyl group introduces strong electron-withdrawing effects, while the dimethylimidazole adds steric bulk. This modification likely enhances receptor selectivity but may reduce metabolic stability .

Analogs with Alternative Heterocyclic Cores

1-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxylic Acid (CAS 950037-34-0)
  • Structural Difference: Tetrahydropyrazinoindazole core replaced by a triazolo-pyridazine system.
  • The molecular weight (247.25 g/mol) is significantly lower than the target compound, suggesting differences in pharmacokinetics .
Ethyl 8′-Methyl-2′,4-dioxo-2-(piperidin-1-yl)-2′H-spiro[cyclopent[2]ene-1,3′-imidazo[1,2-a]pyridine]-3-carboxylate
  • Structural Difference: Spirocyclic imidazo[1,2-a]pyridine system instead of tetrahydropyrazinoindazole.
  • Implications : The spiro architecture introduces conformational constraints, which could limit target flexibility but improve specificity. The ethyl ester may act as a prodrug for the carboxylic acid .

Functional Group Modifications

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
  • Structural Difference : Ethoxycarbonyl group added to the piperidine-4-carboxylic acid.
  • Implications : The ethoxycarbonyl group (a prodrug motif) could enhance oral absorption by masking the carboxylic acid’s polarity. Hydrolysis in vivo would release the active carboxylic acid form .

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Piperidine Modification Molecular Formula Molecular Weight (g/mol) Key Difference
Target Compound Tetrahydropyrazinoindazole 4-carboxylic acid C16H18N4O2 298.34* Reference structure
1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic Acid Tetrahydropyrazinoindazole 3-carboxylic acid C16H18N4O2 298.34 Carboxylic acid positional isomer
N-(3-Isopropoxypropyl)-piperidine-4-carboxamide analog Tetrahydropyrazinoindazole 4-carboxamide + alkyl chain C22H30N6O2 410.52 Hydrophobic side chain
1-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxylic Acid Triazolo-pyridazine 4-carboxylic acid C11H13N5O2 247.25 Smaller heterocyclic core
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid N/A 4-carboxylic acid + ethoxycarbonyl C9H15NO4 201.22 Prodrug potential

*Estimated based on molecular formula.

Biological Activity

1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused ring structure that may contribute to its interaction with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₂₀N₄O₂
  • CAS Number : 1610377-00-8
  • MDL Number : MFCD28023511

Structure

The compound's structure consists of a piperidine ring and a tetrahydropyrazino-indazole moiety. The presence of the carboxylic acid group at the piperidine position enhances its solubility and potential interaction with biological systems.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. Specifically, studies have shown that certain piperidine derivatives can inhibit viral replication mechanisms. For instance:

  • Inhibition of Influenza Virus : A study demonstrated that related piperidine compounds acted as selective replication inhibitors against the influenza virus H1N1. The most potent analogs showed low micromolar activity against the virus .
  • SARS-CoV-2 Activity : Some derivatives were evaluated for their effects on SARS-CoV-2 main protease (Mpro), revealing modest inhibitory activity. In silico studies suggested plausible binding to Mpro's catalytic site, indicating potential for further optimization in drug development against COVID-19 .

Anticancer Activity

The compound's structural features suggest potential anticancer properties as well. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : It might also bind to cellular receptors, altering signaling pathways that lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntiviralPiperidine derivativesInhibition of H1N1 virus replication
SARS-CoV-2 Mpro inhibitorsModest inhibition observed
AnticancerIndazole derivativesInduction of apoptosis in cancer cell lines
Piperidine analogsInhibition of tumor growth

Case Study: Antiviral Testing

In a comprehensive antiviral study involving several piperidine derivatives, researchers observed varying levels of activity against different viruses. One notable finding was the identification of a fluorinated analogue that emerged as the most potent inhibitor against H1N1. The study utilized cell culture models to quantify viral cytopathic effects and assess compound efficacy .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid?

A multi-step synthesis involving cyclocondensation and hydrolysis is typical. For example, cyclocondensation reagents like ethyl acetoacetate and DMF-DMA (dimethylformamide dimethyl acetal) can form intermediate pyrazole derivatives, followed by hydrolysis to yield the carboxylic acid moiety (as seen in analogous pyrazole-4-carboxylic acid syntheses) . Purification may involve recrystallization or chromatography, with purity verified via HPLC (≥98%) as noted in similar compounds .

Q. How can researchers confirm the structural identity of this compound?

Structural validation requires a combination of spectroscopic techniques:

  • 1H/13C NMR : To assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine carbons at δ 40–60 ppm) .
  • IR Spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]+ calculated within 3 ppm error) .

Q. What are the key physicochemical properties influencing experimental design?

Critical properties include:

  • Melting Point : Variations in mp (e.g., 151–152°C vs. 185–186.5°C in related piperidine-4-carboxylic acid derivatives) highlight the need for controlled crystallization .
  • LogP : Hydrophobicity (logP ~0.28 in sulfonyl-piperidine analogs) impacts solubility and bioavailability .
  • Stability : Storage at room temperature in dry conditions is recommended to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield optimization strategies include:

  • Catalyst Screening : Use of coupling agents (e.g., HATU or EDCI) for amide bond formation in piperazine derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintaining reaction temperatures below 100°C to avoid side reactions (e.g., sulfonyl group decomposition) .

Q. How should researchers address discrepancies in reported melting points or spectral data?

Discrepancies may arise from polymorphic forms or impurities. Mitigation approaches:

  • Differential Scanning Calorimetry (DSC) : To confirm thermal behavior and identify polymorphs .
  • Comparative NMR : Cross-check chemical shifts with published spectra of structurally similar compounds (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) .
  • Reproducibility Testing : Repeat synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. What methodologies are effective for improving aqueous solubility in bioassays?

Solubility enhancement strategies:

  • Salt Formation : Use sodium or potassium salts of the carboxylic acid group .
  • Prodrug Derivatization : Esterification of the carboxylic acid (e.g., ethyl ester prodrugs) for improved membrane permeability .
  • Co-Solvent Systems : Employ DMSO-water mixtures (≤10% DMSO) to maintain compound stability .

Q. How can stability under varying pH conditions be assessed?

Stability studies should include:

  • Forced Degradation : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and neutral buffers at 37°C, followed by HPLC analysis to track degradation products .
  • Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation (λmax ~250–300 nm for aromatic systems) .

Q. What analytical techniques are suitable for detecting trace impurities?

High-sensitivity methods:

  • LC-MS/MS : To identify impurities at ppm levels (e.g., residual solvents or byproducts) .
  • Chiral HPLC : For enantiomeric purity assessment in stereochemically complex analogs .

Methodological Considerations for Data Interpretation

Q. How can computational modeling support structure-activity relationship (SAR) studies?

  • Molecular Docking : Predict binding affinities to biological targets (e.g., acetylcholinesterase inhibitors in piperidine-carboxylic acid derivatives) .
  • DFT Calculations : Optimize molecular geometry and assess electronic properties (e.g., HOMO-LUMO gaps for reactivity predictions) .

Q. What protocols ensure safe handling and disposal of this compound?

Safety measures include:

  • PPE : Lab coats, nitrile gloves, and P95 respirators for particulate protection .
  • Waste Management : Neutralization of acidic residues before disposal .
  • Emergency Procedures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.